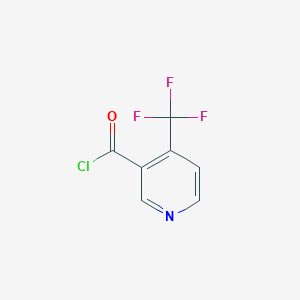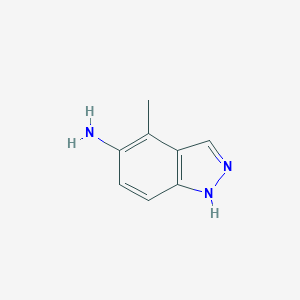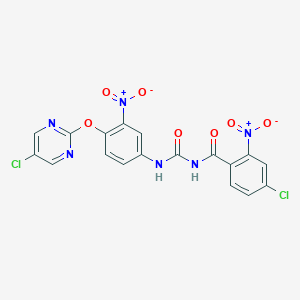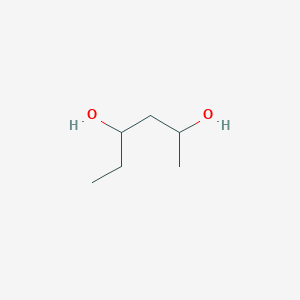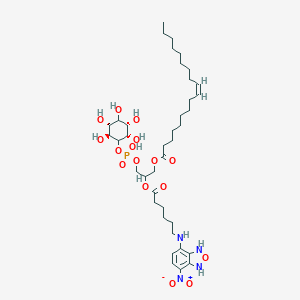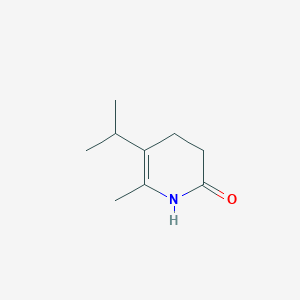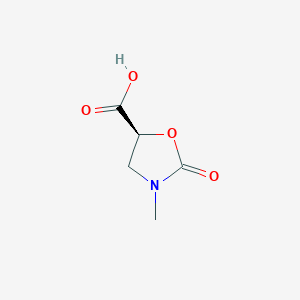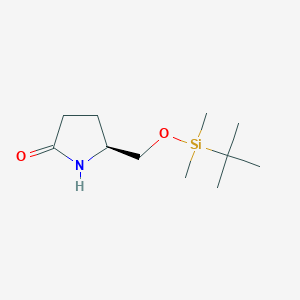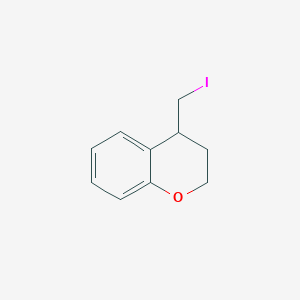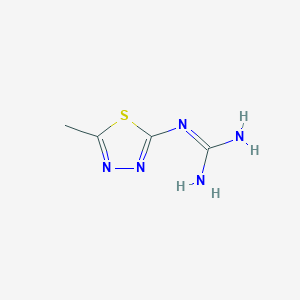
Cyclobutene, 1,2,3,3,4-pentafluoro-4-(trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclobutene, 1,2,3,3,4-pentafluoro-4-(trifluoromethyl)- is a fluorinated cyclobutene compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields. This compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mecanismo De Acción
The mechanism of action of Cyclobutene, 1,2,3,3,4-pentafluoro-4-(trifluoromethyl)- is not fully understood. However, it is believed to act as a nucleophile due to the presence of fluorine atoms, which are highly electronegative. It has been shown to undergo various reactions such as Diels-Alder reactions, Michael reactions, and nucleophilic substitutions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Cyclobutene, 1,2,3,3,4-pentafluoro-4-(trifluoromethyl)- are not well understood. However, it has been shown to have low toxicity and is not considered harmful to humans or the environment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cyclobutene, 1,2,3,3,4-pentafluoro-4-(trifluoromethyl)- has several advantages for lab experiments. It is stable and easy to handle, making it an ideal compound for various reactions. Additionally, it has a high reactivity due to the presence of fluorine atoms, which makes it useful in organic synthesis. However, its high reactivity can also be a limitation as it can react with other compounds in the reaction mixture, leading to unwanted side products.
Direcciones Futuras
There are several future directions for the study of Cyclobutene, 1,2,3,3,4-pentafluoro-4-(trifluoromethyl)-. One potential direction is the development of new synthetic methodologies using this compound. Another potential direction is the study of its potential use in the development of new materials and drugs. Additionally, the study of its mechanism of action and its biochemical and physiological effects could lead to a better understanding of its potential applications.
Métodos De Síntesis
Cyclobutene, 1,2,3,3,4-pentafluoro-4-(trifluoromethyl)- is synthesized using a specific method that involves the reaction of 1,2,3,3,4-pentafluoro-4-(trifluoromethyl)cyclobutane-1,2-dione with a reducing agent such as sodium borohydride. This reaction results in the formation of Cyclobutene, 1,2,3,3,4-pentafluoro-4-(trifluoromethyl)-, which is then purified using various techniques such as column chromatography.
Aplicaciones Científicas De Investigación
Cyclobutene, 1,2,3,3,4-pentafluoro-4-(trifluoromethyl)- has various scientific research applications due to its unique properties. It has been extensively studied for its potential use in organic synthesis, specifically in the synthesis of fluorinated compounds. It has also been studied for its potential use in the development of new materials, such as polymers and coatings. Additionally, it has been studied for its potential use in the development of new drugs and pharmaceuticals.
Propiedades
Número CAS |
105311-66-8 |
|---|---|
Fórmula molecular |
C5F8 |
Peso molecular |
212.04 g/mol |
Nombre IUPAC |
1,2,3,3,4-pentafluoro-4-(trifluoromethyl)cyclobutene |
InChI |
InChI=1S/C5F8/c6-1-2(7)4(9,10)3(1,8)5(11,12)13 |
Clave InChI |
XTLSITUJHHOIFO-UHFFFAOYSA-N |
SMILES |
C1(=C(C(C1(C(F)(F)F)F)(F)F)F)F |
SMILES canónico |
C1(=C(C(C1(C(F)(F)F)F)(F)F)F)F |
Sinónimos |
Cyclobutene, 1,2,3,3,4-pentafluoro-4-(trifluoromethyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[1-[(2R,3R,4S,5R)-5-[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]-3-formyl-4H-pyridin-4-yl]-2-oxopropanoic acid](/img/structure/B33548.png)
